molecular formula C18H25N5O2S B5087702 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5087702
M. Wt: 375.5 g/mol
InChI Key: YBNBSNONIWAZCP-UHFFFAOYSA-N
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Description

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a triazole ring, and a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 1,3-benzodioxole with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine.

    Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclization: The alkylated product undergoes cyclization with a triazole precursor under acidic or basic conditions to form the triazole ring.

    Thionation: Finally, the compound is treated with a thionating agent such as Lawesson’s reagent to introduce the thione group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring, converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
  • 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione

Uniqueness

The uniqueness of 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes.

Properties

IUPAC Name

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-2-23-17(19-20-18(23)26)5-6-21-7-9-22(10-8-21)12-14-3-4-15-16(11-14)25-13-24-15/h3-4,11H,2,5-10,12-13H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNBSNONIWAZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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